molecular formula C13H11F3N2O B12241145 4,4,4-trifluoro-N-(quinolin-8-yl)butanamide

4,4,4-trifluoro-N-(quinolin-8-yl)butanamide

Cat. No.: B12241145
M. Wt: 268.23 g/mol
InChI Key: ZKQVLFQCORRKDO-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-N-(quinolin-8-yl)butanamide is a fluorinated organic compound that incorporates both a trifluoromethyl group and a quinoline moiety. The presence of fluorine atoms often imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N-(quinolin-8-yl)butanamide typically involves the condensation of aniline derivatives with ethyl 4,4,4-trifluoroacetoacetate. This reaction is often catalyzed by acids and results in the formation of 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can be further converted into the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N-(quinolin-8-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the trifluoromethyl group.

    Substitution: Nucleophilic substitution reactions can occur, particularly involving the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities and chemical properties depending on the specific modifications made.

Scientific Research Applications

4,4,4-Trifluoro-N-(quinolin-8-yl)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-(quinolin-8-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the quinoline moiety can interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Fluoroquinolones: A class of antibiotics that also contain a fluorinated quinoline structure.

    Mefloquine: An antimalarial drug with a similar quinoline backbone.

    Brequinar: An antineoplastic drug with structural similarities.

Uniqueness

4,4,4-Trifluoro-N-(quinolin-8-yl)butanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H11F3N2O

Molecular Weight

268.23 g/mol

IUPAC Name

4,4,4-trifluoro-N-quinolin-8-ylbutanamide

InChI

InChI=1S/C13H11F3N2O/c14-13(15,16)7-6-11(19)18-10-5-1-3-9-4-2-8-17-12(9)10/h1-5,8H,6-7H2,(H,18,19)

InChI Key

ZKQVLFQCORRKDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CCC(F)(F)F)N=CC=C2

Origin of Product

United States

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